N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide
Description
N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide is a complex organic compound with unique structural features. This compound is noteworthy for its azaspiro structure and trifluoromethyl group, which are often associated with significant pharmacological properties.
Properties
IUPAC Name |
N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33F3N2O2/c1-18(2,3)27-15-11-14(12-15)5-9-24-17(26)25-10-6-16(20(21,22)23)19(13-25)7-4-8-19/h14-16H,4-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEQKSGQMQJMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CCNC(=O)N2CCC(C3(C2)CCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Cyclobutylation: : The synthesis often begins with the cyclobutylation of a suitable precursor to introduce the cyclobutyl moiety.
Formation of Azaspiro Compound: : Following this, various steps involving nucleophilic substitutions and cyclizations are performed to construct the azaspiro scaffold.
Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic trifluoromethylation techniques are used to introduce the trifluoromethyl group.
Final Amidation: : The compound undergoes amidation reactions under controlled conditions to form the final carboxamide structure.
Industrial Production Methods
Scale-Up Reactions: : Industrial production may involve batch or continuous flow synthesis, optimizing each reaction step for efficiency and yield.
Purification: : Methods like chromatography, recrystallization, or distillation are used to ensure the purity of the final product.
Quality Control: : Rigorous quality control measures, including NMR, mass spectrometry, and IR spectroscopy, are applied.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly transforming certain alkyl groups into carbonyl-containing functionalities.
Reduction: : Reduction reactions may be employed to reduce any carbonyl groups or to alter the cyclobutyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions could modify the azaspiro scaffold or the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products
Oxidation Products: : Carbonyl derivatives.
Reduction Products: : Alcohols or simplified ring structures.
Substitution Products: : Varied functional group-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthetic Intermediates: : Used as a building block for more complex molecules.
Biology
Biochemical Studies: : Used to understand enzyme interactions and metabolic pathways.
Medicine
Pharmacological Research: : Investigated for potential therapeutic properties, such as anti-inflammatory or antitumor activities.
Industry
Material Science:
Mechanism of Action
Molecular Targets
Receptors: : Potential interaction with specific cellular receptors, modulating biological pathways.
Enzymes: : May inhibit or activate particular enzymes involved in metabolic processes.
Pathways Involved
Signal Transduction: : Modulation of signaling pathways that control cell function and behavior.
Gene Expression: : May influence the expression of genes associated with specific diseases or conditions.
Comparison with Similar Compounds
Similar Compounds
N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.4]octane-6-carboxamide
N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-thiocarboxamide
Highlighting Uniqueness
Structural Differences: : Variations in the spiro ring size and substituent positions.
Pharmacological Profile: : Distinct biological activities owing to structural nuances.
The compound N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide exemplifies the synthesis and applications of modern organic compounds with significant scientific interest. Whether in synthetic organic chemistry, biological research, or pharmacological development, its potential impacts are vast and multifaceted. Fascinating, isn't it?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
